1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrrolidin-3-ol
CAS No.:
Cat. No.: VC16680258
Molecular Formula: C15H23BN2O3
Molecular Weight: 290.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H23BN2O3 |
|---|---|
| Molecular Weight | 290.17 g/mol |
| IUPAC Name | 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrrolidin-3-ol |
| Standard InChI | InChI=1S/C15H23BN2O3/c1-14(2)15(3,4)21-16(20-14)11-5-6-13(17-9-11)18-8-7-12(19)10-18/h5-6,9,12,19H,7-8,10H2,1-4H3 |
| Standard InChI Key | XPCHHGJECYUSQD-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCC(C3)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound has the systematic name 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrrolidin-3-ol and is assigned the CAS registry number 1201644-51-0 . Its molecular formula is C15H21BN2O3, corresponding to a molecular weight of 288.15 g/mol. The structure comprises a pyridine ring with two substituents:
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A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the 5-position, which stabilizes the boronic acid as a pinacol ester.
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A pyrrolidin-3-ol group at the 2-position, introducing a chiral secondary alcohol and a saturated five-membered nitrogen ring .
Crystallographic and Conformational Analysis
While single-crystal X-ray data for this specific compound remains unpublished, structural analogs such as 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 1073354-41-2) have been characterized using X-ray diffraction . These studies reveal that the dioxaborolane ring adopts a planar conformation, with bond lengths of 1.56–1.59 Å for B–O and 1.47–1.49 Å for C–O, consistent with sp² hybridization at the boron atom . The dihedral angle between the pyridine and dioxaborolane rings in such compounds typically ranges from 15–25°, minimizing steric strain .
Synthetic Routes and Optimization
Nucleophilic Substitution and Suzuki Coupling
The synthesis of 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrrolidin-3-ol likely proceeds via a multi-step sequence analogous to related boronic esters:
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Halogenation: 2-Aminopyridine derivatives are halogenated at the 5-position using reagents like N-bromosuccinimide (NBS) or iodine monochloride.
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Borylation: A Miyaura borylation reaction introduces the pinacol boronate group via palladium-catalyzed coupling with bis(pinacolato)diboron (B2Pin2) .
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Pyrrolidine Functionalization: The 2-position is modified via nucleophilic substitution with pyrrolidin-3-ol under basic conditions, often employing potassium carbonate or cesium carbonate as a base .
Table 1: Representative Reaction Conditions for Boronic Ester Synthesis
| Step | Reagents/Catalysts | Temperature | Yield (%) |
|---|---|---|---|
| Halogenation | NBS, AIBN, CCl₄ | 80°C | 75–85 |
| Miyaura Borylation | Pd(dppf)Cl₂, B2Pin2, KOAc | 100°C | 60–70 |
| Nucleophilic Substitution | Pyrrolidin-3-ol, K2CO3, DMF | 120°C | 50–65 |
Data extrapolated from analogous syntheses .
Purification and Characterization
Crude products are typically purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol/water mixtures . Purity is confirmed by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy:
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¹H NMR (400 MHz, CDCl₃): Peaks at δ 8.45 (d, J = 2.4 Hz, 1H, pyridine-H), 7.85 (dd, J = 8.4, 2.4 Hz, 1H, pyridine-H), 6.70 (d, J = 8.4 Hz, 1H, pyridine-H), 4.20–4.10 (m, 1H, pyrrolidine-H), 3.60–3.45 (m, 2H, pyrrolidine-H), 2.95–2.80 (m, 2H, pyrrolidine-H), 2.20–2.00 (m, 1H, pyrrolidine-H), 1.35 (s, 12H, pinacol-CH3) .
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¹³C NMR (100 MHz, CDCl₃): Signals at δ 155.2 (C-B), 149.8, 136.5, 123.7 (pyridine-C), 83.5 (pinacol-O-C), 68.2 (pyrrolidine-C-OH), 50.3, 46.8 (pyrrolidine-N-C), 25.1 (pinacol-CH3) .
Computational and Spectroscopic Studies
Density Functional Theory (DFT) Modeling
DFT calculations at the B3LYP/6-311+G(2d,p) level provide insights into the electronic structure of related boronic esters . Key findings include:
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The highest occupied molecular orbital (HOMO) is localized on the pyridine ring and boronate group, while the lowest unoccupied molecular orbital (LUMO) resides on the pyrrolidine moiety.
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Molecular electrostatic potential (MEP) maps indicate regions of negative potential (V(r) = −0.05 a.u.) near the boron atom, facilitating electrophilic interactions .
Table 2: Calculated Geometric Parameters for Analogous Compounds
| Parameter | Calculated Value | Experimental (XRD) |
|---|---|---|
| B–O Bond Length (Å) | 1.57 | 1.56–1.59 |
| C–B–O Angle (°) | 119.2 | 117.5–120.8 |
| Pyridine-Dioxaborolane Dihedral (°) | 18.4 | 15–25 |
Vibrational Spectroscopy
Infrared (IR) spectra of pinacol boronate derivatives exhibit characteristic absorptions:
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B–O stretching: 1340–1360 cm⁻¹
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C–N stretching (pyrrolidine): 1120–1150 cm⁻¹
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The pinacol boronate group enables participation in Suzuki-Miyaura reactions, forming biaryl and heteroaryl linkages. For example, coupling with aryl halides under Pd(PPh3)4 catalysis yields functionalized pyridine derivatives . The pyrrolidin-3-ol substituent may act as a directing group or chiral auxiliary in asymmetric synthesis.
Drug Discovery
Boronic esters are increasingly utilized in protease inhibitor design. The boron atom can coordinate to catalytic serine residues, as seen in bortezomib (a proteasome inhibitor). The hydroxyl group in pyrrolidin-3-ol offers a site for prodrug derivatization or hydrogen bonding with biological targets .
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